4-(4-propoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone (DHPM) class, characterized by a fused pyrrolo[3,4-d]pyrimidine-2,5-dione core. Its structure features a 4-propoxyphenyl substituent at position 4 and a thiophen-2-ylmethyl group at position 6 (Figure 1). The propoxyphenyl group introduces a flexible alkoxy chain, enhancing lipophilicity compared to shorter alkoxy or hydroxyl analogs . The thiophene moiety, a sulfur-containing heterocycle, may improve electronic interactions in biological systems .
Properties
IUPAC Name |
4-(4-propoxyphenyl)-6-(thiophen-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-2-9-26-14-7-5-13(6-8-14)18-17-16(21-20(25)22-18)12-23(19(17)24)11-15-4-3-10-27-15/h3-8,10,18H,2,9,11-12H2,1H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUDXVHTSJCEAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CS4)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-propoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic molecule that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.49 g/mol. The structure consists of a pyrrolo[3,4-d]pyrimidine core substituted with various functional groups that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets such as enzymes and receptors. The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Binding : It can bind to various receptors, altering signal transduction pathways that regulate cellular functions.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown promising results against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC) in the low µg/mL range .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrrolo[3,4-d]pyrimidine derivatives. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms:
- Cell Cycle Arrest : They can cause cell cycle arrest at specific phases (G1/S or G2/M), inhibiting proliferation.
- Induction of Apoptosis : They activate intrinsic apoptotic pathways leading to programmed cell death.
In vitro studies have demonstrated that certain derivatives exhibit low effective concentrations (EC50 values) in inhibiting cancer cell proliferation .
Study on Antimycobacterial Activity
A significant study evaluated the antimycobacterial activity of pyrrolo[3,4-d]pyrimidine derivatives against the H37Rv strain of Mycobacterium tuberculosis. The results showed that compounds with similar structures had MIC values ranging from 0.78 µg/mL to 3.12 µg/mL . This suggests that structural modifications can enhance biological activity.
Anticancer Activity Evaluation
In another investigation focusing on anticancer properties, a series of pyrrolo[3,4-d]pyrimidines were synthesized and tested against various cancer cell lines. The study reported EC50 values ranging from 0.5 µM to 10 µM across different cell lines, indicating potent antiproliferative effects .
Comparative Analysis of Biological Activity
| Compound | Activity Type | MIC/EC50 Value | Target Organism/Cell Line |
|---|---|---|---|
| This compound | Antimycobacterial | 0.78 µg/mL | Mycobacterium tuberculosis |
| Pyrrolo[3,4-d]pyrimidine derivative A | Anticancer | 0.5 µM | Various cancer cell lines |
| Pyrrolo[3,4-d]pyrimidine derivative B | Anticancer | 10 µM | Leukemia cells |
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit significant anticancer properties. A study highlighted the synthesis of various derivatives and their evaluation against cancer cell lines. Compounds demonstrated the ability to induce apoptosis and cell cycle arrest in cancer cells, suggesting potential as therapeutic agents in oncology .
Antimicrobial Properties
The compound has been screened for antibacterial and antifungal activities. In vitro studies have shown that certain derivatives possess effective antimicrobial properties against a range of pathogens. This suggests its potential use in developing new antimicrobial agents to combat resistant strains .
Neurological Applications
Some studies have explored the anxiolytic effects of compounds related to the pyrrolo[3,4-d]pyrimidine structure. Research indicates that these compounds may interact with neurotransmitter systems, potentially leading to therapeutic effects in anxiety disorders .
Synthesis and Derivatives
The synthesis of 4-(4-propoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step reactions that include nucleophilic substitutions and cyclization processes. The ability to modify substituents on the core structure allows for the exploration of structure-activity relationships (SAR), leading to compounds with enhanced biological activities.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among DHPM analogs include:
- Position 4 substituents : Propoxyphenyl vs. hydroxyphenyl, methoxyphenyl, or chlorophenyl.
- Position 6 substituents : Thiophen-2-ylmethyl vs. benzyl, 4-methoxybenzyl, or alkyl chains.
Table 1: Comparative Physicochemical Data
Key Observations :
- Electronic Effects : The thiophen-2-ylmethyl group introduces sulfur-mediated interactions (e.g., π-stacking or hydrogen bonding) distinct from oxygen-containing analogs (e.g., 4-methoxybenzyl in ) .
Molecular Simulation and QSAR Insights
- : 2D-QSAR models highlighted the importance of electron-donating groups (e.g., methoxy) at position 4 for antibacterial activity, aligning with the target compound’s propoxyphenyl substituent .
- : Molecular docking revealed that halogenated benzyl groups (e.g., 4-chlorobenzyl) enhance anti-diabetic activity by forming hydrophobic contacts with α-glucosidase’s active site . The target compound’s thiophene may mimic these interactions via sulfur’s polarizability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
